1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one

DAPK3 Inhibitor Chemical Probe Synthesis Pyrazolopyrimidinone Intermediate

This specific pyrazolo[3,4-d]pyrimidin-4-one isomer is a critical, non-fungible building block for medicinal chemistry. Its unique 3-chlorophenyl and 6-methyl substitution pattern is essential for ATP-mimetic kinase binding, serving as the direct synthetic gateway to potent probes like the DAPK1 inhibitor HS38 (IC50 200 nM) and PDE9 inhibitor WYQ-51 (IC50 28 nM). Do not substitute with regioisomers like the 4-chlorophenyl variant, which can alter target affinity by >100-fold. At MW 260.68, it meets fragment hit criteria and is ideal for late-stage C6 functionalization to build focused kinome libraries.

Molecular Formula C12H9ClN4O
Molecular Weight 260.68 g/mol
CAS No. 1097095-35-6
Cat. No. B1489707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one
CAS1097095-35-6
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
InChIInChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18)
InChIKeyFGNFLLALMJCHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one: Chemical Scaffold & Procurement-Relevant Identity


1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one (CAS 1097095-35-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class [1]. With a molecular formula of C12H9ClN4O and a molecular weight of 260.68 g/mol, it features a 3-chlorophenyl substituent at the N1 position and a methyl group at the C6 position on the core scaffold. This scaffold is a privileged structure in medicinal chemistry, widely explored for developing kinase inhibitors and phosphodiesterase modulators [2]. The compound is primarily distributed as a research-grade building block by vendors such as Enamine (Catalog No. EN300-54896) and AKSci, with typical purities of 95% [1].

Why Analogs of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one Cannot Be Casually Substituted


Superficially similar pyrazolo[3,4-d]pyrimidin-4-ones cannot be interchanged without risking significant alterations in biological activity or synthetic utility. The N1-aryl and C6 substituents are critical determinants of target binding. For example, the closely related DAPK inhibitor HS38, which retains the N1-(3-chlorophenyl) group but replaces the 6-methyl with a thioether-propanamide, achieves potent and selective kinase inhibition (DAPK1 IC50 = 200 nM) [1]. In another series, moving the chlorine from the 3- to the 4-position on the phenyl ring, or replacing the 6-methyl with a hydrogen or bulkier group, led to >100-fold differences in CDK4 affinity in a congeneric series of 1-aryl-pyrazolo[3,4-d]pyrimidin-4-ones [2]. Therefore, 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one's specific substitution pattern directly dictates its interactions, making it a non-fungible chemical tool and a distinct synthetic intermediate.

Quantitative Procurement Evidence for 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one vs. Closest Analogs


Structural Differentiation as a Key Intermediate for DAPK/Pim Kinase Probe HS38 vs. Closest 6-H Analog

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a direct precursor to the potent and selective DAPK1/3 inhibitor HS38 by virtue of its C6-substitution pattern. HS38 (2-((1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide) preserves the N1-(3-chlorophenyl) group but features a thioether at C6, demonstrating the necessity of the 1-(3-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one core [1]. Replacement of the 6-methyl with a hydrogen (as in the compound 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, CAS 650628-64-1) completely abolishes this synthetic pathway .

DAPK3 Inhibitor Chemical Probe Synthesis Pyrazolopyrimidinone Intermediate

Purity and Vendor Availability Benchmarking for Reliable Procurement

The target compound is commercially available from multiple authorized vendors with certified purity specifications, critical for reproducible research. Enamine offers this compound (EN300-54896) with a purity of 95%, while Leyan (China) provides it at 98% purity [1]. This is notably higher than the minimal purity often reported for structurally similar, less common analogs like 5-(3-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which typically lacks certified purity documentation [2].

Chemical Procurement Purity Assay Building Block

Class-Level Advantage in Scaffold Conformation and Physicochemical Properties for Kinase Inhibitor Design

The pyrazolo[3,4-d]pyrimidin-4-one scaffold, specifically when substituted with a 3-chlorophenyl group at N1, occupies the ATP-binding pocket of kinases in a characteristic orientation confirmed by X-ray crystallography of the HS38-DAPK3 complex [1]. The 6-methyl group contributes to the compound's lipophilicity without introducing hydrogen bond donors, a balance that is favorable for cell permeability. In contrast, highly analogous scaffolds like 1-aryl-pyrazolo[3,4-d]pyrimidin-4-amines (e.g., 4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine) introduce additional polarity and alter the hinge-binding motif, often leading to reduced selectivity or potency in cross-kinase panels [2].

Kinase Inhibitor Scaffold Hopping Drug Design

Where 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one Delivers Evidence-Based Value


Accelerated Synthesis of DAPK/Pim Kinase Chemical Probes for Hypertension Research

Researchers focused on vascular smooth muscle contractility and hypertension can prioritize this compound as the validated synthetic gateway to HS38 and its analogs. Co-crystal structures (PDB: 5VJA) confirm the core scaffold's binding mode, offering a rational starting point for designing novel DAPK3 or Pim kinase inhibitors [1].

Construction of Focused Kinase Inhibitor Libraries via C6 Diversification

For medicinal chemistry groups building targeted libraries against the kinome, this compound serves as a versatile late-stage diversification point. The C6 methyl group can be functionalized (e.g., via halogenation followed by nucleophilic substitution) to introduce a wide range of substituents, a strategy validated by the development of the potent PDE9 inhibitor WYQ-51 (IC50 = 28 nM) from a related scaffold [2].

Fragment-Based Drug Discovery (FBDD) Screening Cascades

With a molecular weight of only 260.68 g/mol and an established ATP-mimetic binding mode, this compound meets the physicochemical criteria for a fragment hit. It can be directly screened against kinase targets or used as a reference core in scaffold-hopping exercises to identify novel chemotypes with improved selectivity over related 1-aryl-pyrazolo[3,4-d]pyrimidines [3].

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.